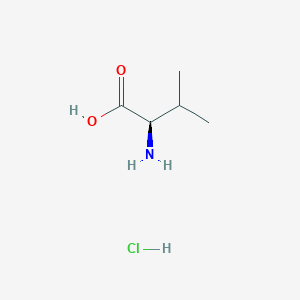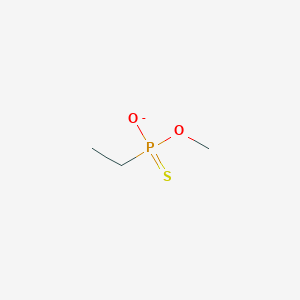
D-Valine, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Valine, hydrochloride: is a derivative of D-Valine, an important organic chiral source. D-Valine is one of the two enantiomers of the amino acid valine, the other being L-Valine. This compound is widely used in various fields, including pharmaceuticals, agriculture, and biotechnology, due to its unique properties and extensive applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microbial Asymmetric Degradation: This method involves the microbial degradation of DL-Valine, where specific microorganisms selectively degrade the L-isomer, leaving the D-isomer intact.
Microbial Stereoselective Hydrolysis: This process uses D-aminoacylase to hydrolyze N-acyl-DL-Valine, selectively producing D-Valine.
Microbial Specific Hydrolysis: This method involves the hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase, yielding D-Valine.
Industrial Production Methods: The most promising method for industrial production is the “hydantoinase process,” which offers high optical purity, productivity, and an environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Valine can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions of D-Valine may involve reducing agents such as sodium borohydride.
Substitution: D-Valine can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: D-Valine, hydrochloride is used as a chiral source in asymmetric synthesis and as an intermediate in the synthesis of various organic compounds .
Biology: In cell culture, D-Valine is used to selectively inhibit fibroblast proliferation, which is crucial for certain types of cell culture experiments .
Medicine: D-Valine derivatives, such as penicillamine and actinomycin D, are used in the treatment of immune-deficiency diseases and cancer therapy, respectively .
Industry: D-Valine is used in the synthesis of agricultural pesticides and semi-synthetic veterinary antibiotics .
Mechanism of Action
D-Valine, hydrochloride exerts its effects primarily through its role as an amino acid. It is involved in protein synthesis and metabolic pathways. In the context of its derivatives, such as penicillamine, the mechanism of action involves chelation of heavy metals and modulation of immune responses .
Comparison with Similar Compounds
L-Valine: The enantiomer of D-Valine, commonly found in proteins and involved in various metabolic processes.
DL-Valine: A racemic mixture of D-Valine and L-Valine.
D-Alanine: Another D-amino acid with similar applications in pharmaceuticals and biotechnology.
Uniqueness: D-Valine, hydrochloride is unique due to its specific chiral properties, making it valuable in asymmetric synthesis and as a precursor for various biologically active compounds .
Properties
CAS No. |
31320-20-4 |
|---|---|
Molecular Formula |
C5H12ClNO2 |
Molecular Weight |
153.61 g/mol |
IUPAC Name |
(2R)-2-amino-3-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H/t4-;/m1./s1 |
InChI Key |
JETBVOLWZWPMKR-PGMHMLKASA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)N.Cl |
Canonical SMILES |
CC(C)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Chloro-3-(1-[(cyclohexylamino)carbonyl]-2-oxohydrazino)propyl)-1-[(cyclohexylamino)carbonyl]-2-oxohydrazine](/img/structure/B14678814.png)



![Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-](/img/structure/B14678821.png)




![(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione](/img/structure/B14678852.png)



![[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride](/img/structure/B14678875.png)
